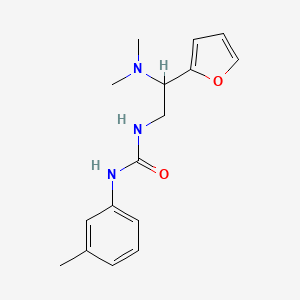

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-12-6-4-7-13(10-12)18-16(20)17-11-14(19(2)3)15-8-5-9-21-15/h4-10,14H,11H2,1-3H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTZQHKXFVXVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea typically involves the reaction of a substituted urea with a dimethylaminoethyl derivative. A common synthetic route might include:

Starting Materials: m-Tolyl isocyanate, 2-(dimethylamino)-2-(furan-2-yl)ethanol.

Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions.

Catalysts: A base such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The urea group can be reduced to form corresponding amines.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

Oxidation: Furanones and related compounds.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and dimethylamino group could play crucial roles in these interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Heterocyclic Rings

a) Furan vs. Thiophene

- 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207002-74-1): Replaces furan with thiophene, a sulfur-containing heterocycle. Key differences:

- Thiophene’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.

- The trifluoromethylphenyl group (electron-withdrawing) increases metabolic stability compared to the m-tolyl group (electron-donating) .

- Molecular weight : 357.4 vs. ~350–360 for the target compound (estimated).

b) Furan vs. Pyrimidine

Functional Group Modifications

a) Urea vs. Thiourea

- 1-(2-Furo-yl)-3-(o-tol-yl)thio-urea (PMID 21203133):

- Replaces the urea oxygen with sulfur (thiourea ).

- Key differences :

- Thiourea derivatives exhibit altered hydrogen-bonding capacity and redox properties.

- The ortho-tolyl substituent (vs. meta) may sterically hinder rotational freedom .

b) Dimethylaminoethyl Linker Modifications

- M64 HCl (1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea): Substitutes furan with pyridine and includes a morpholino-trifluoromethylphenyl group. Key differences:

- Pyridine’s basic nitrogen enhances water solubility (as evidenced by M64HCl’s synthesis ).

- The morpholino group introduces a polar, non-aromatic ring, altering pharmacokinetics .

Structural and Pharmacological Implications

Biological Activity

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(m-tolyl)urea, with the CAS number 941964-14-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 287.36 g/mol. Its structure features a furan ring and a dimethylamino group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 287.36 g/mol |

| CAS Number | 941964-14-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Receptors : It may bind to neurotransmitter receptors, potentially modulating their activity.

- Enzymes : The compound has been shown to inhibit or activate enzymes involved in metabolic pathways.

- Ion Channels : It can modulate ion channel activity, affecting cellular signaling and function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antitumor Activity : Studies have suggested that this compound may inhibit cancer cell proliferation through apoptosis induction.

- Anti-inflammatory Properties : It has been observed to reduce inflammation in various animal models, indicating potential therapeutic uses in inflammatory diseases.

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Antitumor Study :

- Objective : To evaluate the cytotoxic effect on cancer cell lines.

- Methodology : The compound was tested against various cancer cell lines using MTT assays.

- Findings : Significant cytotoxicity was observed in breast and colon cancer cell lines, with IC50 values indicating potent activity.

-

Anti-inflammatory Study :

- Objective : To assess the anti-inflammatory effects in a rodent model.

- Methodology : The compound was administered to rodents with induced inflammation.

- Findings : A marked reduction in inflammatory markers (e.g., TNF-alpha, IL-6) was recorded, suggesting effective anti-inflammatory action.

-

Neuroprotective Study :

- Objective : To determine neuroprotective properties against oxidative stress.

- Methodology : Neuronal cells were exposed to oxidative stressors in vitro.

- Findings : The compound significantly reduced cell death and increased antioxidant enzyme levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.